molecular formula C10H18O4 B7768860 Diethyl adipate CAS No. 68989-28-6

Diethyl adipate

Cat. No. B7768860
CAS RN: 68989-28-6
M. Wt: 202.25 g/mol
InChI Key: VIZORQUEIQEFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06020502

Procedure details

Ethyl-2-oxocyclopentane carboxylate (3.9 gm 0.025 m) was fluorinated in a similar manner to that described in Example 1. Work up gave ethyl-2-fluoro-2-oxocyclopentane carboxylate [NMR(CDCl3); 19F, δF =-164.6 ppm (t) JHF =21.0 Hz. MS (EI); M+ 174]. Yield 56%. Also recognised in the reaction mixture was cyclopentanone [M.S. (EI); 84(M+)], unreacted starting material, and diethyl adipate [M.S. (CI); 203 (M+1)+ ]. Conversion 80%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(=O)CCCC1.[C:7]([O:18]CC)(=O)[CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13]>>[CH2:15]([O:14][C:12]([CH:11]1[CH2:10][CH2:9][CH2:8][C:7]1=[O:18])=[O:13])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)OCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.